Trichloro(triethylamine)boron
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Overview
Description
Trichloro(triethylamine)boron is a chemical compound with the molecular formula C6H15BCl3N. It is a boron-containing compound that forms a complex with triethylamine and boron trichloride.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(triethylamine)boron can be synthesized by reacting boron trichloride with triethylamine. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{BCl}_3 + \text{NEt}_3 \rightarrow \text{BCl}_3(\text{NEt}_3) ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the controlled addition of boron trichloride to triethylamine under anhydrous conditions. The reaction is exothermic and requires careful temperature control to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Trichloro(triethylamine)boron undergoes various chemical reactions, including:
Substitution Reactions: It can react with pseudohalide salts under phase transfer catalysis conditions to form different adducts.
Hydrolysis: In the presence of water, it hydrolyzes to form hydrochloric acid and boric acid.
Common Reagents and Conditions:
Pseudohalide Salts: Used in substitution reactions to form adducts.
Water: Causes hydrolysis, leading to the formation of hydrochloric acid and boric acid.
Major Products:
Adducts: Formed from substitution reactions with pseudohalide salts.
Properties
CAS No. |
2890-88-2 |
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Molecular Formula |
C6H15BCl3N |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
N,N-diethylethanamine;trichloroborane |
InChI |
InChI=1S/C6H15N.BCl3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3; |
InChI Key |
NDZWDSBMTFWZRI-UHFFFAOYSA-N |
Canonical SMILES |
B(Cl)(Cl)Cl.CCN(CC)CC |
Origin of Product |
United States |
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